molecular formula C17H17ClN2O3S B2541115 3-chloro-4-methyl-N~1~-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-benzenesulfonamide CAS No. 922058-85-3

3-chloro-4-methyl-N~1~-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-benzenesulfonamide

Cat. No. B2541115
CAS RN: 922058-85-3
M. Wt: 364.84
InChI Key: PRMGTNKZPLQQGC-UHFFFAOYSA-N
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Description

The compound "3-chloro-4-methyl-N~1~-(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)-1-benzenesulfonamide" is a benzenesulfonamide derivative with potential biological activity. Benzenesulfonamides are known to be crucial in medicinal chemistry due to their role as inhibitors of carbonic anhydrases (CAs), which are metalloenzymes involved in various bioprocesses. The structural features of this compound suggest that it may interact with carbonic anhydrase isoforms, potentially inhibiting their activity, which could be beneficial in treating diseases where CAs are dysregulated .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the incorporation of various functional groups to the benzenesulfonamide core to enhance biological activity. In the context of the provided papers, novel benzenesulfonamides have been synthesized by incorporating ethyl quinoline-3-carboxylate moieties , benzoyl groups , and alkylthio groups in combination with triazolyl moieties . These modifications are designed to target specific isoforms of carbonic anhydrases and to potentially confer anticancer properties. The synthesis routes are likely to involve multiple steps, including condensation reactions, and are carefully designed to introduce the desired substituents while maintaining the integrity of the sulfonamide group, which is essential for biological activity .

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further substituted with various groups depending on the desired biological target. For instance, the dihedral angle between the sulfonyl and benzoyl benzene rings in one of the compounds is reported to be 84.4°, indicating a significant degree of spatial separation between these two aromatic systems . This spatial arrangement can influence the binding affinity and specificity of the compound towards its biological target, such as carbonic anhydrase isoforms .

Chemical Reactions Analysis

The chemical reactivity of benzenesulfonamide derivatives is largely influenced by the presence of the sulfonyl group, which can act as a zinc-binding group in the active site of carbonic anhydrases. This interaction is crucial for the inhibitory activity of these compounds. The introduction of additional substituents, such as the quinoline moiety, can further modulate the reactivity and binding properties of the compound, potentially enhancing its selectivity and potency against specific isoforms of carbonic anhydrases . Additionally, the presence of other reactive groups, such as the triazolyl moiety, can confer anticancer properties by interacting with other molecular targets within cancer cells .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are determined by their molecular structure. The presence of multiple hydrogen bond donors and acceptors, such as the sulfonyl and carbonyl groups, can lead to the formation of hydrogen-bonded networks in the crystal structure, as observed in one of the compounds where water molecules are involved in hydrogen bonding with the sulfonyl and carbonyl oxygen atoms . These interactions can affect the solubility, stability, and overall pharmacokinetic profile of the compound. The introduction of substituents like alkylthio and triazolyl groups can also influence the lipophilicity and membrane permeability of the compound, which are important factors in drug design .

Scientific Research Applications

Anticancer Applications

Several studies have focused on the synthesis of novel benzenesulfonamide derivatives with potential anticancer activities. For instance, compounds synthesized from benzenesulfonamide have shown interesting cytotoxic activities against various human cancer cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer at low micromolar levels. Such compounds are synthesized to target specific biochemical pathways in cancer cells, aiming to develop more effective and selective anticancer therapies (Sławiński et al., 2012).

Antimicrobial and Anti-HIV Activity

The antimicrobial and anti-HIV properties of benzenesulfonamide derivatives have also been explored. Research indicates that certain benzenesulfonamides bearing 1,3,4-oxadiazole moieties exhibit significant antimicrobial and anti-HIV activities, offering promising leads for the development of new therapeutic agents (Iqbal et al., 2006).

Herbicidal Efficacy

The metabolism and mode of action of chlorsulfuron, a compound related to benzenesulfonamides, highlight the biological basis for its selectivity as an herbicide for cereals. This includes the ability of tolerant plants to metabolize the herbicide rapidly to an inactive product, demonstrating the potential of such compounds in agricultural applications (Sweetser et al., 1982).

Synthesis and Chemical Reactivity

Research into the synthesis and reactivity of benzenesulfonamides has contributed to the development of new chemical methodologies and compounds with various biological activities. This includes the synthesis of 1,4-dihydro-4-thioxo-3-quinolinesulfonamides, a process that expands the chemical toolbox for creating molecules with potential biological and pharmaceutical applications (Skrzypek, 2005).

properties

IUPAC Name

3-chloro-4-methyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-11-3-6-14(10-15(11)18)24(22,23)19-13-5-7-16-12(9-13)4-8-17(21)20(16)2/h3,5-7,9-10,19H,4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRMGTNKZPLQQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

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